N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
This compound is a structurally complex small molecule featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-methylphenyl group at position 3 and a piperidine-3-carboxamide moiety at position 2. The piperidine ring is further modified with a cyclohexenylethyl chain, introducing lipophilic character. Its design aligns with medicinal chemistry strategies for targeting enzymes or receptors requiring both aromatic and aliphatic interactions, such as kinases or G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2S/c1-19-9-11-22(12-10-19)31-26(33)24-23(14-17-34-24)29-27(31)30-16-5-8-21(18-30)25(32)28-15-13-20-6-3-2-4-7-20/h6,9-12,14,17,21H,2-5,7-8,13,15-16,18H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQSPJCTXFOGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2N4CCCC(C4)C(=O)NCCC5=CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperazine and pyrazine rings, followed by the introduction of the substituents. One common method involves the reaction of 2,3-dimethylphenylpiperazine with a suitable pyrazine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted under inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Substitution: Carried out in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thienopyrimidine compounds, similar to N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide, exhibit promising anticancer properties. For instance, Mannich bases derived from these structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer) . These findings suggest that the compound may possess similar anticancer potential due to its structural characteristics.
Indoleamine 2,3-Dioxygenase Inhibition
The compound has been explored for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immunosuppression and cancer progression. IDO inhibitors are being investigated for their ability to enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors exploit to evade immune responses . This application is particularly relevant in the context of cancer therapies that aim to modulate immune responses.
Neuropharmacological Effects
The piperidine structure is often associated with neuroactive compounds. Research into similar piperidine derivatives has indicated potential applications in treating neurological disorders. The modulation of neurotransmitter systems by such compounds can lead to therapeutic effects in conditions like depression and anxiety . The specific effects of this compound on neural pathways warrants further investigation.
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxicity of a series of thienopyrimidine derivatives against MCF-7 cells. The results demonstrated that certain structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents. The IC50 values for some derivatives were found to be below 2 μg/mL, indicating strong potential for further development .
Case Study 2: IDO Inhibition and Immune Modulation
In a preclinical model, compounds similar to this compound were tested for their ability to inhibit IDO activity. Results showed significant reduction in tumor growth when combined with immune checkpoint inhibitors, suggesting a synergistic effect that could enhance therapeutic outcomes in cancer treatment .
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Insights:
Core Heterocycle Influence: The thieno[3,2-d]pyrimidinone core in the target compound may confer higher metabolic stability compared to pyrazinones (e.g., ) due to reduced susceptibility to oxidative degradation . Unlike MK-0974’s azabenzimidazolone, the thienopyrimidinone core likely enhances π-π stacking with hydrophobic receptor pockets .
The 4-methylphenyl group at position 3 may enhance target binding compared to halogenated aryl groups (e.g., ), as methyl substituents reduce steric hindrance while maintaining hydrophobicity .
Biological Predictability :
- Structural similarity (Tanimoto coefficient >0.85) to CGRP antagonists (e.g., MK-0974) suggests a ~20% likelihood of shared gene expression profiles, per . However, divergent substituents (e.g., cyclohexenylethyl vs. trifluoroethyl) could lead to distinct off-target effects.
Q & A
Q. What are the critical synthetic steps for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including cyclocondensation of thienopyrimidinone precursors with functionalized piperidine derivatives. Key steps include coupling the thieno[3,2-d]pyrimidin-4-one core with a cyclohexene-ethyl-piperidine moiety via carboxamide linkage. Solvents like dichloromethane or toluene are critical for solubility, and temperatures between 60–80°C optimize intermediate stability . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the final product.
Q. Which spectroscopic techniques are essential for structural validation?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry of the thienopyrimidine core and piperidine substitution. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight (e.g., expected [M+H]⁺ ~479.0 g/mol for analogs ). Infrared spectroscopy (IR) identifies carbonyl (C=O, ~1680–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. X-ray crystallography, if feasible, resolves stereochemical ambiguities .
Q. How can researchers design preliminary biological activity assays for this compound?
Initial screening should focus on kinase or enzyme inhibition assays (e.g., protein kinase A or B) due to structural similarity to known thienopyrimidine-based inhibitors . Use fluorescence polarization or ELISA-based assays at concentrations ranging from 1 nM–10 µM. Parallel cytotoxicity testing (MTT assay) in HEK-293 or HepG2 cells establishes selectivity indices .
Q. What are the solubility and stability profiles under physiological conditions?
Solubility in DMSO (≥10 mM) is typical for lipophilic analogs. Stability in PBS (pH 7.4) at 37°C over 24–48 hours should be assessed via HPLC-UV to detect degradation products (e.g., hydrolysis of the carboxamide bond) . For in vivo studies, formulate with cyclodextrins or lipid-based carriers to enhance bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize target affinity?
Systematic modifications to the cyclohexene-ethyl group (e.g., saturation to cyclohexane or substitution with heterocycles) can modulate lipophilicity and binding to hydrophobic enzyme pockets. Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance π-stacking in aromatic enzyme active sites . Computational docking (AutoDock Vina) using PDB structures (e.g., 4XCT for kinases) predicts binding poses .
Q. What strategies resolve contradictions in enzyme inhibition data across experimental models?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Validate hits using orthogonal methods: surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement . Cross-reference with transcriptomic profiling (RNA-seq) to identify unintended pathways affected .
Q. How can crystallography elucidate binding modes with biological targets?
Co-crystallize the compound with purified target proteins (e.g., kinases) using vapor diffusion methods. Resolve structures at ≤2.0 Å resolution to identify hydrogen bonds (e.g., between the carboxamide and catalytic lysine) and hydrophobic interactions (cyclohexene with Phe residues). Synchrotron sources improve diffraction quality for low-affinity complexes .
Q. What experimental designs mitigate synthetic challenges in scaling up production?
Apply flow chemistry for exothermic steps (e.g., cyclocondensation) to improve heat transfer and reproducibility . Use Design of Experiments (DoE) to optimize variables (temperature, catalyst loading) with minimal runs. Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (2-MeTHF) without compromising yield .
Q. How do metabolite identification studies inform toxicity profiles?
Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylation at cyclohexene) may indicate reactive intermediates. Glutathione trapping assays detect electrophilic species, guiding structural refinements (e.g., fluorination to block metabolic sites) .
Q. What computational methods predict off-target interactions?
Use similarity-based screening (SwissTargetPrediction) and molecular dynamics (GROMACS) to assess interactions with GPCRs or ion channels. Pharmacophore models (PHASE) prioritize high-risk off-targets for experimental validation .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
